molecular formula C8H8BrNO3 B6228809 2-(3-amino-5-bromophenoxy)acetic acid CAS No. 1702888-73-0

2-(3-amino-5-bromophenoxy)acetic acid

Cat. No.: B6228809
CAS No.: 1702888-73-0
M. Wt: 246.1
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Description

2-(3-amino-5-bromophenoxy)acetic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by the presence of an amino group, a bromine atom, and a phenoxyacetic acid moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-bromophenoxy)acetic acid typically involves the nucleophilic aromatic substitution of a brominated phenol derivative with an amino acid precursor. One common method involves the reaction of 3-amino-5-bromophenol with chloroacetic acid under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-bromophenoxy)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(3-amino-phenoxy)acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various substituted phenoxyacetic acids, which can have different functional groups attached to the aromatic ring, such as nitro, amino, or thiol groups .

Scientific Research Applications

2-(3-amino-5-bromophenoxy)acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound has been studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Research has explored its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as flame retardants and UV absorbers.

Mechanism of Action

The mechanism of action of 2-(3-amino-5-bromophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-5-chlorophenoxy)acetic acid
  • 2-(3-amino-5-fluorophenoxy)acetic acid
  • 2-(3-amino-5-iodophenoxy)acetic acid

Uniqueness

2-(3-amino-5-bromophenoxy)acetic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with biological targets, making it a valuable tool in medicinal chemistry and drug discovery .

Properties

CAS No.

1702888-73-0

Molecular Formula

C8H8BrNO3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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